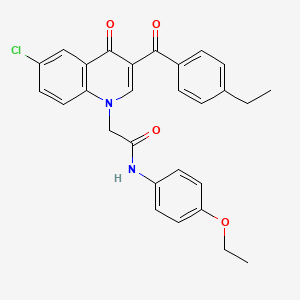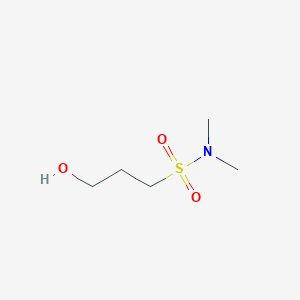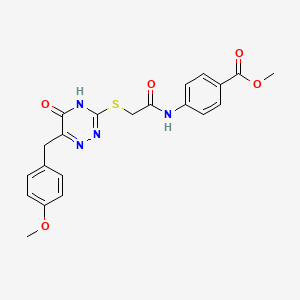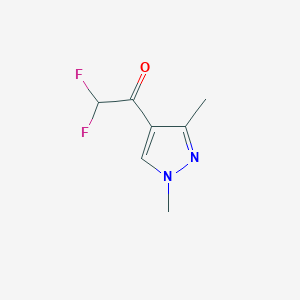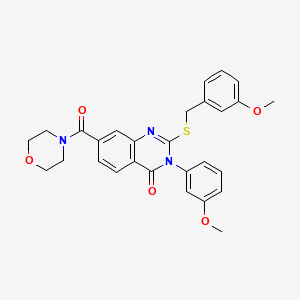
2-((3-甲氧基苄基)硫代)-3-(3-甲氧基苯基)-7-(吗啉-4-羰基)喹唑啉-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-((3-methoxybenzyl)thio)-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one" is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones often contain a heterocyclic structure with nitrogen atoms and are of significant interest in medicinal chemistry due to their pharmacological properties.
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves multi-step reactions starting from various aromatic or heteroaromatic substrates. For instance, the synthesis of related compounds has been reported through the reaction of amino-substituted quinazolinones with different reagents. In one study, 2-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one was reacted with various ketones to produce novel 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones with significant analgesic and anti-inflammatory activities . Another synthesis route involves the reaction of 3-phenylamino-2-thioxo-3H-quinazolin-4-one with different alkylating agents to yield 2-alkyl thio derivatives .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a bicyclic quinazolinone core, which can be further substituted with various functional groups that influence the compound's biological activity and physicochemical properties. For example, the introduction of a morpholino group has been described, which can affect the molecule's binding affinity and solubility . The crystal structure analysis of related compounds has shown intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for the stability of the crystal lattice .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including alkylation, condensation, and electrophilic substitution. For instance, the alkylation of the sulfur atom in thioxo-quinazolinones has been reported to yield alkyl thio derivatives . Additionally, the radioiodination of a benzo[g]quinazolinone derivative was achieved through an electrophilic substitution reaction, indicating the potential for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of methoxy and morpholino groups can increase the lipophilicity of the compound, potentially enhancing its ability to cross biological membranes. The stability of these compounds in biological environments is also a critical factor, as demonstrated by the in vitro stability of a radioiodinated benzoquinazoline derivative . The introduction of substituents such as trifluoromethyl groups can also affect the compound's electronic properties and reactivity .
科学研究应用
代谢途径和生化反应
研究具有复杂结构的化合物,如喹唑啉酮衍生物和含有甲氧基苯基的化合物,通常会研究它们的代谢途径。例如,对美沙酮(一种喹唑啉酮衍生物)的研究阐明了它在人体和大鼠中的环氧化物-二醇途径的代谢,鉴定了各种代谢物,并提出了通过氧化和随后的重排进行代谢的主要途径 (Stillwell, Gregory, & Horning, 1975)。此类研究对于了解类似化合物如何在体内进行生化反应至关重要,可能为它们的治疗应用或毒性概况提供信息。
潜在治疗应用
对结构复杂化合物的治疗效果的研究通常包括对其潜在抗炎、抗真菌或抗催乳素活性进行的研究。例如,新型非麦角多巴胺激动剂喹那戈利德具有复杂的分子结构,已对其治疗高催乳素血症的疗效进行了研究,证明其与溴隐亭每日给药一次时具有治疗等效性 (Verhelst et al., 1991)。同样,已对具有苯并噻吩部分的化合物舍他康唑治疗花斑糠疹的抗真菌活性进行了评估,显示出高抗真菌活性且安全性极佳 (Nasarre et al., 1992)。
安全性和毒理学
对复杂化合物的安全性与毒理学的研究对于确定其作为治疗剂的潜力至关重要。虽然没有针对该化合物的直接研究,但对类似化合物的研究,例如评估与使用局部麻醉剂相关的正铁血红蛋白血症风险,提供了有关在开发新药时必须考虑的安全注意事项的宝贵信息 (El-Husseini & Azarov, 2010)。
属性
IUPAC Name |
3-(3-methoxyphenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-7-(morpholine-4-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5S/c1-34-22-7-3-5-19(15-22)18-37-28-29-25-16-20(26(32)30-11-13-36-14-12-30)9-10-24(25)27(33)31(28)21-6-4-8-23(17-21)35-2/h3-10,15-17H,11-14,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYJJRTYZNKGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCOCC4)C(=O)N2C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-methoxybenzyl)thio)-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

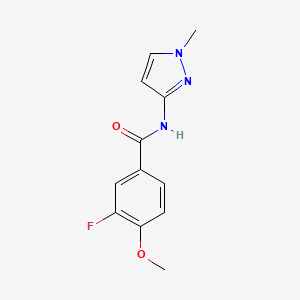
![N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2521714.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2521716.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/no-structure.png)
![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2521720.png)
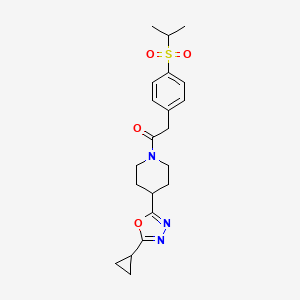
![2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2521723.png)
![Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate](/img/structure/B2521724.png)
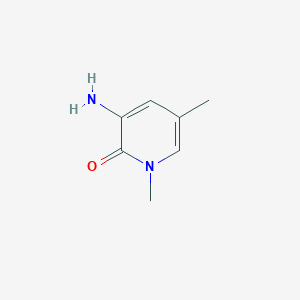
![N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2521727.png)
